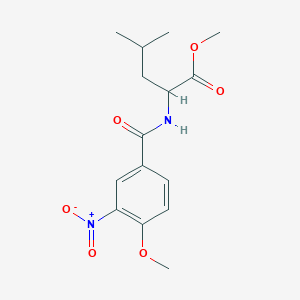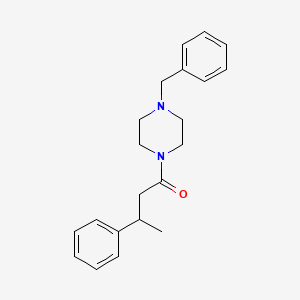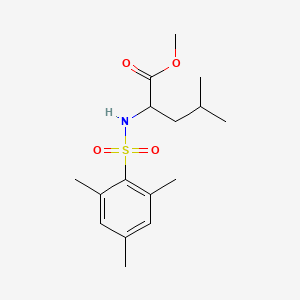
methyl N-(mesitylsulfonyl)leucinate
Übersicht
Beschreibung
Methyl N-(mesitylsulfonyl)leucinate is a chemical compound that belongs to the class of sulfonyl-containing amino acid derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
Methyl N-(mesitylsulfonyl)leucinate inhibits DPP-IV by binding to the active site of the enzyme and preventing it from cleaving peptides that regulate glucose metabolism. This leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones that stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
Methyl N-(mesitylsulfonyl)leucinate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DPP-IV, it has been found to have anti-inflammatory properties and to reduce oxidative stress. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-(mesitylsulfonyl)leucinate in lab experiments is its high potency as a DPP-IV inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation is that it is relatively expensive compared to other DPP-IV inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on methyl N-(mesitylsulfonyl)leucinate. One area of interest is its use as a potential treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Additionally, its anti-inflammatory and antioxidant properties suggest that it may have potential as a therapeutic agent for other conditions such as cardiovascular disease and neurodegenerative disorders. Finally, its use as a building block for the synthesis of novel peptides and peptidomimetics may lead to the discovery of new drugs with unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl N-(mesitylsulfonyl)leucinate has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This property has led to its investigation as a potential treatment for type 2 diabetes. Additionally, methyl N-(mesitylsulfonyl)leucinate has been used as a building block for the synthesis of peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-10(2)7-14(16(18)21-6)17-22(19,20)15-12(4)8-11(3)9-13(15)5/h8-10,14,17H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHUDRJUJVOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
![1-[2-(4-bromophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977276.png)
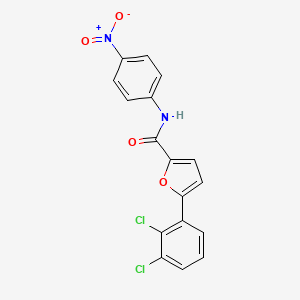
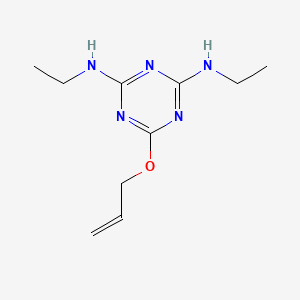
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)
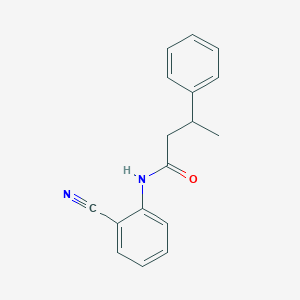
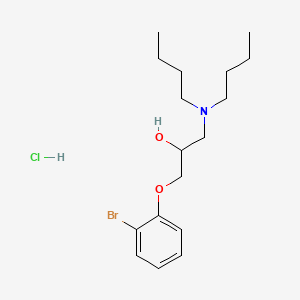
![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]leucinate](/img/structure/B3977308.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3977315.png)
![1-[2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3977321.png)
